

# A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-3-nitrobiphenyl

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## Compound of Interest

Compound Name: 4-Methoxy-3-nitrobiphenyl

Cat. No.: B103475

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**Abstract:** This document provides an in-depth technical overview of the synthesis of **4-Methoxy-3-nitrobiphenyl** from its precursor, 3-nitrobiphenyl-4-ol. The synthesis involves an O-methylation reaction, a fundamental transformation in organic chemistry. This guide details the underlying reaction mechanism, a comprehensive experimental protocol, and key quantitative data. Included is a visualization of the experimental workflow to ensure clarity and reproducibility for researchers in the field. The target compound, **4-Methoxy-3-nitrobiphenyl**, serves as a crucial intermediate in the synthesis of various compounds, including the miticide bifenazate[1].

## Reaction and Mechanism

The synthesis of **4-Methoxy-3-nitrobiphenyl** from 3-nitrobiphenyl-4-ol is achieved through an O-methylation of the phenolic hydroxyl group. This transformation is typically carried out via a Williamson ether synthesis, a well-established method for forming ethers[2].

The reaction proceeds in two conceptual steps:

- **Deprotonation:** The acidic proton of the hydroxyl group on 3-nitrobiphenyl-4-ol is abstracted by a base to form a nucleophilic phenoxide ion. In the cited literature, the reaction is performed without an explicit strong base, relying on the basicity of the solvent or potential impurities, or proceeding slowly with the neutral phenol. For more efficient synthesis, a base like sodium hydroxide or potassium carbonate is often employed[3].

- Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate[4]. This occurs via a bimolecular nucleophilic substitution (SN2) mechanism, where the methyl group is transferred and a sulfate leaving group is displaced, forming the desired ether product[2][4].

The overall reaction is as follows:



Dimethyl sulfate is a common and effective methylating agent for this purpose, though it is noted to be toxic[5]. Alternative, "greener" methylating agents like dimethyl carbonate are also used for O-methylation of phenols[6].

## Data Presentation

The quantitative data pertaining to the reactants, products, and reaction conditions are summarized in the tables below for clarity and comparative analysis.

Table 1: Physicochemical Properties of Reactant and Product

Compound	Molecular Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)
3-nitrobiphenyl-4-ol	C <sub>12</sub> H <sub>9</sub> NO <sub>3</sub>	215.21	-	-
4-Methoxy-3-nitrobiphenyl	C <sub>13</sub> H <sub>11</sub> NO <sub>3</sub>	229.23[1][7]	Light yellow to orange powder/crystal[8][9]	89.0 - 92.0[8]

Table 2: Experimental Parameters for Synthesis[1]

Reagent/Solvent	Molar Mass (g/mol)	Amount (mass/volume)	Moles (mmol)	Molar Equivalents
3-nitrobiphenyl-4-ol	215.21	2.0 g	9.3	1.0
Dimethyl sulfate	126.13	1.2 g	9.5	~1.02
Acetone (Solvent)	58.08	20 mL	-	-

Table 3: Product Characterization Summary for **4-Methoxy-3-nitrobiphenyl**

Analysis Type	Data Summary	Reference
Crystal Structure	Orthorhombic, Pbca space group. Dihedral angle between benzene rings: 36.69 (2)°.	[1]
Molecular Weight	229.23	[1]
Spectroscopy	MS, <sup>1</sup> H NMR, <sup>13</sup> C NMR, and IR spectra are available for characterization.	[7][10]

## Experimental Protocol

The following protocol is adapted from a reported literature method for the synthesis of **4-Methoxy-3-nitrobiphenyl**[1].

### Reagents and Materials:

- 3-nitrobiphenyl-4-ol (2 g, 9.3 mmol)
- Dimethyl sulfate (1.2 g, ~9.5 mmol)
- Acetone (20 ml)
- Round-bottom flask

- Magnetic stirrer
- Ice bath
- Rotary evaporator
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of dimethyl sulfate (1.2 g) in a minimal amount of acetone. Cool the flask in an ice bath.
- Addition of Reactant: Separately, dissolve 3-nitrobiphenyl-4-ol (2 g) in acetone (20 ml).
- Slowly add the solution of 3-nitrobiphenyl-4-ol to the cooled dimethyl sulfate solution with continuous stirring.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 48 hours.
- Work-up: Upon completion, concentrate the reaction mixture by removing the acetone solvent using a rotary evaporator. This will yield the crude product.
- Purification: Purify the crude **4-Methoxy-3-nitrobiphenyl** by recrystallization. Grow colorless block-like crystals by slow evaporation from an ethanol solution at room temperature[1].

Safety Precautions: Dimethyl sulfate is a potent methylating agent and is extremely hazardous, toxic, and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

## Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Synthesis Workflow for **4-Methoxy-3-nitrobiphenyl**.

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